Acyclovir L-Alaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

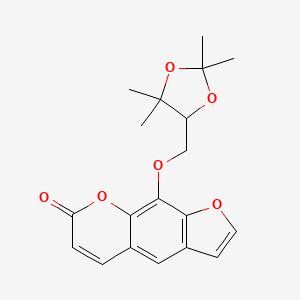

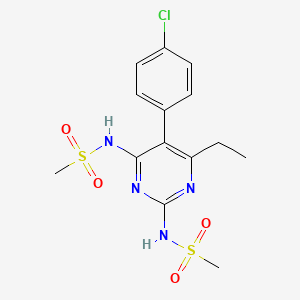

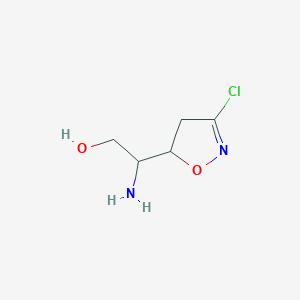

Aciclovir L-alaninato es un profármaco de aciclovir, un medicamento antiviral ampliamente utilizado. El aciclovir es un análogo de la guanosina que inhibe selectivamente la replicación de los virus del herpes simple tipo 1 y 2, así como del virus de la varicela-zóster. La forma éster L-alaninato mejora la solubilidad y la biodisponibilidad del aciclovir, haciéndolo más efectivo en el tratamiento de infecciones virales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de aciclovir L-alaninato implica la esterificación del aciclovir con L-alanina. El proceso normalmente incluye la protección del grupo amino de la L-alanina, seguido de su condensación con aciclovir en presencia de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en un solvente como dimetilformamida (DMF) .

Métodos de producción industrial

La producción industrial de aciclovir L-alaninato sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) se utilizan para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El aciclovir L-alaninato experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El enlace éster se puede hidrolizar para liberar aciclovir y L-alanina.

Oxidación y reducción: Estas reacciones son menos comunes pero pueden ocurrir bajo condiciones específicas.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar la base guanina del aciclovir.

Reactivos y condiciones comunes

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis.

Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio.

Sustitución: Se pueden emplear nucleófilos como aminas o tioles.

Productos principales

Hidrólisis: Aciclovir y L-alanina.

Oxidación: Derivados oxidados de aciclovir.

Sustitución: Derivados de guanina sustituidos.

Aplicaciones Científicas De Investigación

El aciclovir L-alaninato tiene diversas aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: Se ha investigado por su mayor biodisponibilidad y solubilidad en comparación con el aciclovir.

Medicina: Se utiliza principalmente en terapias antivirales para infecciones por herpes simple y varicela-zóster.

Industria: Se emplea en el desarrollo de formulaciones antivirales más efectivas

Mecanismo De Acción

El aciclovir L-alaninato ejerce sus efectos al convertirse en aciclovir en el cuerpo. El aciclovir luego es fosforilado por la timidincinasa viral a aciclovir monofosfato, que se convierte aún más en aciclovir trifosfato por enzimas celulares. El aciclovir trifosfato inhibe la ADN polimerasa viral, evitando la síntesis y replicación del ADN viral .

Comparación Con Compuestos Similares

Compuestos similares

Valaciclovir: Otro profármaco de aciclovir con mayor biodisponibilidad.

Famciclovir: Un profármaco de penciclovir, utilizado para aplicaciones antivirales similares.

Ganciclovir: Utilizado para infecciones por citomegalovirus, con un mecanismo de acción similar

Singularidad

El aciclovir L-alaninato es único debido a su esterificación específica con L-alanina, que mejora su solubilidad y biodisponibilidad en comparación con el aciclovir. Esto lo convierte en una opción más efectiva para la administración oral .

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-aminopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRAGHHRGAJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)

![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)

![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)